The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide is a complex organic molecule with significant pharmaceutical relevance. It is classified under non-steroidal anti-inflammatory drugs (NSAIDs) and serves as an impurity reference material in drug testing. The compound has a molecular formula of and a molecular weight of approximately 566.854 g/mol, indicating its large and intricate structure .
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The synthetic route may include the formation of the benzisothiazole ring followed by the introduction of functional groups such as acetamide and trichloroethyl groups.
Key data includes:
The compound can undergo various chemical reactions typical for compounds containing amides and dioxides. Key reactions may include:
Reactions are typically monitored using chromatographic techniques to ensure purity and yield.
The mechanism of action for this compound is primarily related to its role as an analgesic agent. It is believed to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain.
Pharmacological studies suggest that the compound exhibits activity similar to other NSAIDs, providing analgesic effects through inhibition pathways.
The compound is typically stored at low temperatures (around +5°C) to maintain stability. It is a solid at room temperature with a high melting point indicative of its complex structure.
Key chemical properties include:
This compound has applications in pharmaceutical research as an impurity reference standard for drug testing. Its unique structure makes it valuable for studying the stability and efficacy of NSAIDs during formulation development . Additionally, it can serve as a lead compound in the synthesis of new analgesics with improved therapeutic profiles.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: